2-Cyanoethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5325-93-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-cyanoethyl acetate |
InChI |
InChI=1S/C5H7NO2/c1-5(7)8-4-2-3-6/h2,4H2,1H3 |
InChI Key |
IJJJSNBMFDDFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanoethyl Acetate
Established Synthetic Pathways
Traditional methods for synthesizing nitrile and ester functionalities have been adapted for the production of 2-cyanoethyl acetate (B1210297). These pathways are well-documented and rely on fundamental organic reactions.
The Kolbe nitrile synthesis is a classic method for preparing nitriles by reacting an alkyl halide with a metal cyanide. wikipedia.org In this nucleophilic substitution reaction, the cyanide ion displaces a halide from the alkyl substrate. wikipedia.org For the direct synthesis of 2-cyanoethyl acetate, this would involve the reaction of a 2-haloethyl acetate, such as 2-bromoethyl acetate, with an alkali metal cyanide like sodium cyanide. The use of polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), is known to be advantageous for this type of reaction, facilitating the S\textsubscript{N}2 mechanism and often improving yields. wikipedia.org
A derivative approach involves the cyanoethylation of a suitable substrate. Cyanoethylation is a process that incorporates a cyanoethyl group into a molecule, typically through a reaction with acrylonitrile (B1666552). asianpubs.orgtaylorandfrancis.com The reaction of acrylonitrile with acetic acid in the presence of a suitable catalyst is a documented method for producing this compound. lookchem.com
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Direct Kolbe Synthesis | 2-Bromoethyl acetate + Sodium Cyanide | Direct formation via SN2 displacement. DMSO is a preferred solvent. | wikipedia.org |
| Cyanoethylation | Acrylonitrile + Acetic Acid | Adds a cyanoethyl group to the acetate source. Various catalysts can be used. | asianpubs.orglookchem.com |
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. acs.org To synthesize this compound via this pathway, the required precursors are acetic acid and 3-hydroxypropionitrile (B137533) (also known as ethylene (B1197577) cyanohydrin). lookchem.comgoogle.comgoogle.com The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. To drive the equilibrium towards the product, excess of one reactant or removal of water is often employed.
This method is a direct and common strategy for creating the ester linkage in this compound, starting with precursors that already contain the required cyano and acetyl functionalities.
This pathway is primarily associated with the synthesis of the isomer, ethyl cyanoacetate (B8463686), rather than this compound. In this method, the sodium salt of cyanoacetic acid (sodium cyanoacetate) acts as a nucleophile. atamanchemicals.com It reacts with an electrophile, such as an ethyl halide (e.g., ethyl bromide), to form ethyl cyanoacetate. atamanchemicals.com This reaction highlights the nucleophilic character of the carbanion formed from deprotonating the acidic methylene (B1212753) group in cyanoacetic acid.
Applying this specific methodology to form this compound is not straightforward, as it would require an electrophile that could introduce the "-CH₂CH₂OAc" group, which is not a standard reagent. Therefore, this method is more relevant to the synthesis of its structural isomers.
The oxidation of specific precursors can be a viable route to cyano-substituted esters. For the related compound ethyl cyanoacetate, a known method involves the oxidation of 3-ethoxypropionitrile (B165598) using oxygen under pressure, catalyzed by cobalt(II) acetate tetrahydrate and a radical generator like N-hydroxyphthalimide. atamanchemicals.com
By analogy, a potential pathway to this compound could involve the oxidation of 3-acetoxypropionitrile. This precursor already contains the necessary carbon skeleton and the acetate group. The oxidation would target the C-H bond adjacent to the nitrile to introduce the carbonyl functionality of the ester, although specific research findings for this direct transformation are less commonly documented than for its isomer. The synthesis of 2-acetoxypropionitrile itself is a known process. sci-hub.se
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign reaction protocols. Microwave-assisted synthesis represents a significant advancement in this area.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including esterifications. ed.govijsdr.org The application of microwave irradiation to the Fischer esterification of carboxylic acids and alcohols can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. acs.orgsciepub.comnih.gov
In the context of this compound synthesis, a microwave-assisted Fischer esterification between acetic acid and 3-hydroxypropionitrile offers a green and efficient alternative to traditional refluxing. ed.govdigitellinc.com The microwave energy directly and efficiently heats the polar reagents, leading to rapid temperature increases and enhanced reaction rates. nih.govmdpi.com This technique aligns with the principles of green chemistry by reducing energy consumption and reaction time. ed.govsciepub.com
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 1-10 h) | Minutes (e.g., 3-30 min) | ijsdr.orgsciepub.comnih.gov |
| Heating Mechanism | Conduction/Convection (Bulk heating) | Direct interaction with polar molecules | ijsdr.org |
| Energy Efficiency | Lower | Higher | sciepub.com |
| Yields | Variable, often moderate | Often higher yields | acs.orgnih.gov |
Ultrasound-Mediated Reactions
The application of ultrasound in chemical synthesis, a field known as sonochemistry, has emerged as a powerful technique for accelerating reactions and increasing yields. researchgate.net This method utilizes the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-intensity ultrasound. iosrjournals.org This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in chemical reactivity. researchgate.netiosrjournals.org For the synthesis of this compound, which can be prepared through the esterification of 3-hydroxypropionitrile (ethylene cyanohydrin) with acetic acid or its derivatives, ultrasound irradiation offers a promising alternative to conventional heating methods.
The primary advantages of employing ultrasound include a marked reduction in reaction times, often from hours to minutes, and an increase in product yields. iosrjournals.org These benefits stem from the enhanced mass transfer and the generation of highly reactive intermediates facilitated by acoustic cavitation. While specific studies on the direct ultrasound-mediated synthesis of this compound are not extensively documented, the principles can be inferred from related reactions, such as the Knoevenagel condensation of ethyl cyanoacetate with aldehydes. researchgate.netresearchgate.net In such cases, ultrasound has been shown to effectively promote the reaction, often at ambient temperature and in shorter durations compared to traditional methods. google.com
Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Related Cyano-Compounds
| Reaction | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate (Conventional) | Piperidine (B6355638) catalyst, reflux in organic solvent | Several hours | Moderate to high | iosrjournals.org |
| Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate (Ultrasound) | Anion-exchange resin catalyst, 20 kHz ultrasound, 60 min | 60 minutes | 86% | researchgate.net |
| Synthesis of benzimidazolylacrylonitriles (Ultrasound) | Water as solvent, ultrasonic irradiation | 10-13 minutes | 86-98% | maynoothuniversity.ie |
Green Chemistry Principles and Methodologies in Production
The production of this compound can be significantly improved by incorporating the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. core.ac.uk These principles provide a framework for designing more environmentally benign chemical processes. bridgew.edu Key principles relevant to the synthesis of this compound include maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. core.ac.ukbridgew.edu
Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. For the synthesis of this compound from 3-hydroxypropionitrile and acetic anhydride, the reaction ideally forms the desired product and acetic acid as the only by-product. The choice of reagents and reaction pathways plays a crucial role in achieving high atom economy.
Safer Solvents and Catalysts: Traditional organic syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, or performing reactions under solvent-free conditions. core.ac.uk For instance, the Knoevenagel condensation, a related reaction, has been successfully carried out in water or without any solvent, significantly reducing the environmental impact. iosrjournals.org Furthermore, replacing hazardous catalysts, like strong mineral acids, with more benign and recyclable options such as solid acid catalysts or enzymes, aligns with green chemistry principles. google.comsophim.com In the context of this compound synthesis, exploring solid acid catalysts like zeolites could offer a recyclable and less corrosive alternative to sulfuric acid. google.com
Energy Efficiency: The use of alternative energy sources like microwave and ultrasound irradiation can drastically reduce reaction times and energy consumption compared to conventional heating methods. oatext.com As discussed in the previous section, ultrasound can promote reactions at lower temperatures, thereby saving energy. Microwave-assisted synthesis is another energy-efficient technique that has been successfully applied to related reactions, offering rapid and uniform heating of the reaction mixture. oatext.commdpi.com
By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Esterification
| Parameter | Conventional Method (e.g., Fischer Esterification) | Greener Alternative |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Solid acids (e.g., zeolites), enzymes (lipases), or basic ionic liquids iosrjournals.orggoogle.comsophim.com |
| Solvent | Excess alcohol or organic solvents (e.g., benzene, toluene) orgsyn.org | Solvent-free conditions, water, or greener solvents iosrjournals.orgcore.ac.uk |
| Energy Source | Conventional heating (reflux) | Ultrasound or microwave irradiation researchgate.netoatext.com |
| By-products/Waste | Acidic waste, solvent waste | Reduced waste, recyclable catalyst, benign by-products (e.g., water) |
Chemical Reactivity and Mechanistic Investigations of 2 Cyanoethyl Acetate
Reactivity at the Active Methylene (B1212753) Carbon (α-Carbon)
The carbon atom situated between the electron-withdrawing nitrile (-CN) and carbonyl (-C=O) groups in 2-cyanoethyl acetate (B1210297) is known as an active methylene carbon. This position is characterized by its heightened acidity, making the protons attached to it susceptible to removal by a base. This deprotonation results in the formation of a resonance-stabilized carbanion, a key reactive intermediate that participates in a variety of carbon-carbon bond-forming reactions. wikipedia.orgatamanchemicals.com
Knoevenagel Condensation Studies and Mechanisms
The Knoevenagel condensation is a prominent reaction involving 2-cyanoethyl acetate, where it reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated products. wikipedia.orgsphinxsai.com This reaction is a modification of the aldol (B89426) condensation and is pivotal in organic synthesis for creating carbon-carbon double bonds. wikipedia.org
The mechanism commences with the deprotonation of the active methylene carbon of this compound by a base, such as an amine or an alkoxide, to generate a nucleophilic carbanion. scielo.org.mx This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide and dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyanoacrylate product. wikipedia.orgscielo.org.mx
Various catalysts have been employed to facilitate the Knoevenagel condensation with this compound, including weak bases like piperidine (B6355638) and solid-supported catalysts such as MgO/ZrO2. asianpubs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, the use of a DBU/water complex has been shown to be a highly efficient catalytic system for the condensation of various carbonyl compounds with this compound. asianpubs.org Microwave irradiation has also been utilized to enhance the reaction rate. sigmaaldrich.com
A study on the Knoevenagel condensation of various aldehydes with this compound using a MgO/ZrO2 catalyst under solvent-free conditions demonstrated good yields of the corresponding ethyl α-cyanocinnamates. researchgate.net The reaction conditions and yields for selected aromatic aldehydes are summarized in the table below.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde (B42025) | Ethyl 2-cyano-3-phenylacrylate | 91 |
| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 95 |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 92 |
| Thiophene-2-carbaldehyde | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 |
| Data sourced from a study on Knoevenagel condensation using a MgO/ZrO2 catalyst. researchgate.net |
Michael Addition Reactions
In the Michael addition, this compound acts as a Michael donor, where its carbanion undergoes a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.orgwikipedia.org This reaction is a versatile method for the formation of new carbon-carbon single bonds. wikipedia.org
The reaction is typically initiated by a base, which deprotonates the active methylene group of this compound to form the carbanion. This nucleophile then adds to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. wikipedia.org Subsequent protonation of the enolate yields the Michael adduct. wikipedia.org
A variety of bases can catalyze the Michael addition, including alkoxides and amines. The reaction is an important C-C bond-forming reaction in organic synthesis. wikipedia.org For example, the reaction of this compound with acrylonitrile (B1666552) can lead to the formation of bis-adducts. rhhz.net The efficiency of the reaction can be influenced by the nature of the Michael acceptor and the catalyst used. rhhz.net
The following table presents examples of Michael addition reactions involving an active methylene compound as the donor and α,β-unsaturated compounds as acceptors, catalyzed by an ionic liquid under solvent-free conditions.
| Michael Donor | Michael Acceptor | Product | Time (min) | Yield (%) |
| Dimethyl malonate | Acrylonitrile | Dimethyl 2,2-bis(2-cyanoethyl)malonate | 5 | 98 |
| Diethyl malonate | Acrylonitrile | Diethyl bis(2-cyanoethyl)malonate | 10 | 96 |
| Ethyl acetoacetate | Acrylonitrile | Ethyl 2-acetyl-2-(2-cyanoethyl)butanedinitrile | 15 | 94 |
| Acetylacetone | Acrylonitrile | 3,3-Bis(2-cyanoethyl)pentane-2,4-dione | 10 | 95 |
| Data from a study on Michael additions catalyzed by an ionic liquid. rhhz.net |
Other Carbanion-Mediated Transformations
The carbanion generated from this compound can also participate in other important transformations, such as alkylation reactions. In these reactions, the nucleophilic carbanion displaces a leaving group from an alkyl halide or another suitable electrophile, resulting in the formation of a new carbon-carbon bond at the α-position. orgsyn.org For instance, the alkylation of the sodium enolate of ethyl cyanoacetate (B8463686) with butyl bromide yields ethyl n-butylcyanoacetate. orgsyn.org
Transformations Involving the Nitrile Group
The nitrile group in this compound is another site of reactivity, capable of undergoing various transformations, including reduction and nucleophilic additions.
Hydrogenation and Reduction Pathways
The nitrile group can be reduced to a primary amine. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as Raney nickel, platinum, or palladium. researchgate.net For example, the hydrogenation of a cyanoacetic ester in the presence of a catalyst like palladium on carbon can yield the corresponding amino acid ester. wikipedia.org The selective reduction of the nitrile group in the presence of an ester can be achieved using specific catalytic systems, such as Raney Cobalt or H2/Raney Nickel. researchgate.net
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can also be used to reduce nitriles to primary amines. libretexts.org This reaction proceeds via nucleophilic addition of hydride to the nitrile carbon. libretexts.org
Nucleophilic Additions to the Cyano Moiety
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to the synthesis of various heterocyclic compounds. wikipedia.org For instance, the reaction of this compound with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. atamanchemicals.com The cyano group can also participate in cyclization reactions.
Reactions at the Ester Functionality
The ester group in this compound is a key site for several important chemical transformations, including transesterification, acyl substitution, and hydrolysis. These reactions are fundamental to its role as a versatile building block in organic synthesis.
Transesterification Processes
Transesterification of this compound involves the exchange of its ethyl group with another alcohol. This process is a common method for synthesizing different esters of cyanoacetic acid. For instance, the transesterification of methyl cyanoacetate is a known method for producing ethyl cyanoacetate. researchgate.net The reaction is typically catalyzed by an acid or base. In one studied method, the esterification of cyanoacetic acid with absolute ethanol (B145695) was achieved using a mixed catalyst system of silicotungstic acid and p-toluenesulfonic acid. researchgate.net Factors influencing the rate of esterification include the amount of catalyst, the molar ratio of reactants, reaction time, and temperature. researchgate.net
Acyl Substitution Reactions
The ester functionality of this compound readily undergoes nucleophilic acyl substitution. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group. A notable example is the reaction with ammonia, which results in the formation of cyanoacetamide. wikipedia.org This product can be further dehydrated to yield malononitrile. wikipedia.org
The general incompatibility of esters like this compound with certain reagents highlights their reactivity. They can react with acids to generate heat, along with an alcohol and an acid. chemdad.com Strong oxidizing acids can lead to vigorous, exothermic reactions. chemdad.comnih.gov Heat is also produced when esters interact with caustic solutions, and mixing them with alkali metals or hydrides can generate flammable hydrogen gas. chemdad.com
Hydrolysis Mechanisms in Research Contexts
The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base. Under acidic conditions, the reaction is reversible and results in an equilibrium mixture of the ester, water, cyanoacetic acid, and ethanol. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon. chemguide.co.uk Following a proton transfer and the elimination of an ethanol molecule, the carboxylic acid is formed, and the acid catalyst is regenerated. chemguide.co.uk
In neutral or alkaline conditions, this compound hydrolyzes rapidly to form cyanoacetic acid and ethanol. chemdad.comatamanchemicals.com The half-life of the compound is considerably longer in an acidic environment. chemdad.com This reactivity is similar to that of ethyl acetate, which is known to be rapidly hydrolyzed by various esterases in biological systems. atamanchemicals.com
Oxidation and Reduction Chemistry
The functional groups of this compound allow for distinct oxidation and reduction reactions. While the ester group is generally stable to oxidation, the nitrile group can be oxidized to amides or carboxylic acids using reagents like potassium permanganate (B83412) or hydrogen peroxide.
Reduction of the nitrile group can be accomplished using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This reaction transforms the cyano group into a primary amine. The hydrogenation of the nitrile group in ethyl cyanoacetate specifically leads to the β-amino acid, β-alanine. wikipedia.org
Complex Rearrangements and Elimination Reactions
The 2-cyanoethyl group is notable for its participation in elimination reactions, particularly under basic conditions. This reactivity is exploited in solid-phase oligonucleotide synthesis, where the 2-cyanoethyl group serves as a protecting group for phosphotriesters. atdbio.com The deprotection occurs via a β-elimination reaction in the presence of a base like concentrated ammonium (B1175870) hydroxide, facilitated by the acidity of the hydrogens on the carbon adjacent to the electron-withdrawing cyano group. atdbio.com This process releases acrylonitrile as a byproduct. atdbio.com
Model studies have shown that deprotection with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) alone may only remove one of two cyanoethyl groups from a phosphate (B84403), as the resulting anionic phosphate resists further attack. However, the presence of chlorotrimethylsilane (B32843) allows for complete elimination by silylating the intermediate phosphate, which facilitates the second elimination. thieme-connect.de
Meisenheimer Rearrangements
The Meisenheimer rearrangement is a specific type of rearrangement involving the N-oxide of a tertiary amine. While this reaction is well-documented for certain N-oxides, specific examples involving this compound directly are not prominent in the reviewed literature. However, studies on related structures provide insight into the potential for such rearrangements. Research on 2-(cyanoethyl)-2-azanorbornane/ene systems has shown that subsequent to the oxidation of the tertiary amines, both wikipedia.orgatamanchemicals.com- and wikipedia.orgatdbio.com-Meisenheimer rearrangements can occur with high selectivity. researchgate.net It was observed that 2-(cyanoethyl)-2-azanorbornenes are particularly prone to Meisenheimer rearrangements, while the saturated 2-(cyanoethyl)-2-azanorbornanes tend to undergo Cope elimination. researchgate.netresearchgate.net The stereochemistry of the starting material also plays a critical role in the outcome of the rearrangement. researchgate.net
The rearrangement can proceed through a concerted wikipedia.orgatdbio.com-sigmatropic mechanism if the nitrogen is substituted with an allyl group. liverpool.ac.ukliverpool.ac.uk In other cases, a radical-mediated wikipedia.orgatamanchemicals.com rearrangement may occur. liverpool.ac.uk These rearrangements can be competitive with the Cope elimination, another reaction that results from the oxidation of tertiary amines. researchgate.netliverpool.ac.uk
Cope Elimination Reactions
The Cope elimination is a specific type of intramolecular syn-elimination reaction characteristic of tertiary amine oxides. The reaction involves heating an N-oxide, which contains at least one β-hydrogen atom, to yield an alkene and a hydroxylamine. The mechanism is a concerted, thermally activated process that proceeds through a five-membered cyclic transition state. It does not require the presence of an external acid or base.
A critical requirement for a molecule to undergo a Cope elimination is the presence of a tertiary amine functionality that can be oxidized to the corresponding N-oxide. The compound this compound, with the chemical structure CH₃COOCH₂CH₂CN, is an ester and lacks a tertiary amine group. Therefore, this compound cannot undergo a Cope elimination reaction.
While this compound itself does not undergo Cope elimination, studies on related β-substituted compounds provide insights into their thermal reactivity. For instance, the oxidation of various β-cyanoethyl tertiary amines with reagents like m-chloroperbenzoic acid (mCPBA) successfully forms the corresponding N-oxides. These N-oxides can then undergo a Cope-type elimination to produce secondary hydroxylamines in high yields. researchgate.net This highlights the necessity of the amine oxide group for this reaction to occur. In these cases, the cyanoethyl group serves as a leaving group during the on-site oxidation and subsequent elimination. researchgate.net
Research on the pyrolysis of esters with other β-substituents can offer a comparative perspective on the thermal behavior of such compounds. For example, studies on the pyrolysis of sulfoxides with a 2-cyanoethyl group have been conducted to understand the reaction mechanism. researchgate.net It was observed that the pyrolysis of 2-cyanoethyl (substituted phenyl) sulfoxides proceeds through a five-membered cyclic transition state, leading to the formation of an alkene. researchgate.net The rate of this elimination is significantly influenced by the substituents on the phenyl ring. researchgate.net
The following table presents data from a study on the pyrolysis of 2-(substituted phenyl)ethyl aryl sulfoxides and 2-cyanoethyl (substituted phenyl) sulfoxides, illustrating the effect of substituents on the reaction rate.
| Substrate | Substituent (X) | Relative Rate (at 100°C) |
| 2-(p-Methoxyphenyl)ethyl phenyl sulfoxide (B87167) | p-OCH₃ | 1 |
| 2-(p-Chlorophenyl)ethyl phenyl sulfoxide | p-Cl | ~0.8 |
| 2-Cyanoethyl phenyl sulfoxide | - | ~23 |
| Data derived from studies on the pyrolysis of sulfoxides. researchgate.net |
This data indicates that the cyano group at the β-position significantly accelerates the rate of thermal elimination compared to a substituted phenyl group. researchgate.net The mechanism for the pyrolysis of these sulfoxides is suggested to be a nearly carbanion-like process within a five-membered cyclic transition state. researchgate.net While this is not a Cope elimination, it demonstrates a thermally induced elimination pathway for compounds containing a β-cyano group.
Applications of 2 Cyanoethyl Acetate As a Synthetic Building Block
Synthesis of Heterocyclic Compounds
The reactivity of the cyanoacetate (B8463686) group is widely exploited in the creation of nitrogen-containing heterocyclic systems, which form the core of many biologically active compounds. wikipedia.orgmultichemindia.com
Pyridines and Pyrazoles
2-Pyridone scaffolds, which are present in numerous biologically active molecules, are frequently synthesized using ethyl cyanoacetate. mdpi.com One common method involves multi-component reactions where ethyl cyanoacetate is condensed with aldehydes, ketones, and an ammonium (B1175870) source. sciforum.netresearchgate.net For instance, 3-cyano-2-pyridone derivatives can be synthesized in a two-step process starting with the reaction of anilines and ethyl cyanoacetate to form N-alkylated-2-cyanoacetamide intermediates. These intermediates are then reacted with acetylacetone in the presence of a base to yield the target pyridones. mdpi.com Efficient, one-pot, three-component reactions have also been developed to produce highly substituted 2-pyridones. sciforum.netresearchgate.net
Ethyl cyanoacetate is also a key precursor for pyrazole (B372694) synthesis. multichemindia.com A notable application is in the synthesis of Allopurinol, a drug used for treating chronic gout. The synthesis begins with a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate. The resulting product is then cyclized with hydrazine (B178648) to form a substituted pyrazole, which is a crucial intermediate in the final formation of Allopurinol. wikipedia.org Furthermore, ethyl cyanoacetate can be used in multi-component reactions to generate novel polyfunctionally substituted pyrazole derivatives in an efficient and environmentally friendly manner. Other synthetic routes involve the reaction of ethyl cyanoacetate with hydrazine hydrate or the use of cyanoacetylhydrazine to create key pyrazole synthons for further elaboration. researchgate.netnih.gov
| Heterocycle | Starting Materials | Key Reaction Type | Example Product |
| 2-Pyridone | Ethyl cyanoacetate, Aromatic aldehydes, Acetophenone derivatives, Ammonium acetate (B1210297) | Multi-component condensation | 3,5-dicyano-2-pyridone derivatives |
| Pyrazole | Ethyl cyanoacetate, Triethyl orthoformate, Hydrazine | Knoevenagel condensation / Cyclization | Intermediate for Allopurinol wikipedia.org |
| 4-Amino-1,3'-bipyrazoles | Ethyl cyanoacetate, 1-alkylpyrazolyldiazonium chlorides | Azo coupling / Cyclization | Fluorescent bipyrazoles researchgate.net |
Pyrimidines and Triazoles
The synthesis of pyrimidines and related fused systems frequently employs ethyl cyanoacetate. It is a key component in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea or thiourea to produce dihydropyrimidinones. iau.ir This reaction highlights the versatility of the cyanoacetate group, which can be transformed during the cyclization process. iau.ir Ethyl cyanoacetate is also used to synthesize pyrano[2,3-d]pyrimidine derivatives through three-component reactions with barbituric acid and various aromatic aldehydes. core.ac.ukjournalijar.com The synthesis of Allopurinol, a pyrazolo-pyrimidine, further illustrates its importance in this area. wikipedia.org Additionally, it serves as a starting material for thiouracil derivatives via Biginilli condensation with thiourea and aldehydes. ekb.eg
The construction of triazole rings, another important heterocyclic motif in medicinal chemistry, can also involve cyanoacetate-derived precursors. mdpi.com While direct reactions are less common, cyano-substituted heterocycles, which can be synthesized from cyanoacetic acid derivatives, are valuable intermediates. For example, 3-cyano-1,2,4-triazole, a key intermediate for the antiviral drug Ribavirin, is synthesized from 1,2,4-triazole-3-carboxamide, showcasing the importance of the cyano group in heterocyclic synthesis. google.com Modern synthetic methods, such as copper-catalyzed three-component reactions of alkynes, azides, and other reagents, provide efficient routes to variously substituted 1,2,3-triazoles. nih.govfrontiersin.org
Oxazepines and Related Systems
2-Cyanoethyl acetate serves as a precursor for the synthesis of seven-membered heterocyclic systems like oxazepines. The synthetic strategy often begins with the conversion of this compound into cyanoacetohydrazide by reacting it with hydrazine hydrate. researchgate.netsciencescholar.us This hydrazide is a versatile intermediate that can then be reacted with aromatic aldehydes to form Schiff bases (hydrazones). Subsequent cyclization of these Schiff bases with cyclic anhydrides, such as phthalic anhydride, yields the desired 1,3-oxazepine derivatives. researchgate.netsciencescholar.usechemcom.com This multi-step process demonstrates the utility of this compound as a foundational molecule for building more complex heterocyclic structures. researchgate.net Oxazepine derivatives are of significant interest due to their wide range of biological activities. echemcom.comnih.gov
Formation of Other Novel Heterocycles
The utility of ethyl cyanoacetate extends to a broad spectrum of other heterocyclic systems. It is a building block for purine derivatives; compounds like theophylline, caffeine, and uric acid are synthetically accessible from reactions involving ethyl cyanoacetate and N,N'-dimethylurea. wikipedia.org Its reaction with chalcones in the presence of ammonium acetate can yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile. researchgate.net Furthermore, the cyano group on a pyridone ring, synthesized from ethyl cyanoacetate, can undergo a [3+2] cycloaddition with sodium azide to form a 5-pyridone 1H-tetrazole derivative. sciforum.net Other novel systems synthesized using ethyl cyanoacetate as a key reagent include:
Thieno[2,3-c]pyridazines researchgate.net
Furo[2,3-b]pyridines ekb.eg
wikipedia.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridines ekb.eg
Pyrazolo[3,4-b]pyridines
Precursor in Complex Organic Synthesis
Beyond its role in forming the core of heterocyclic rings, this compound and its ethyl ester analog are pivotal starting materials for constructing more complex organic molecules, particularly those intended for pharmaceutical use. cognitivemarketresearch.com
Formation of Active Pharmaceutical Intermediates
Ethyl cyanoacetate is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including active pharmaceutical ingredients (APIs) and their precursors. cognitivemarketresearch.com Its bifunctional nature, containing both cyano and ester groups, makes it an essential building block. multichemindia.comcognitivemarketresearch.com
Its applications in producing pharmaceutical intermediates are extensive:
Anticonvulsants and Hypnotics: It is a key precursor in the synthesis of barbiturates. multichemindia.com
Antigout Agents: As previously mentioned, it is fundamental to the synthesis of Allopurinol. wikipedia.org
Vitamins and Amino Acids: It serves as a starting material for compounds such as β-alanine (via hydrogenation of the nitrile group), Vitamin B6, and other amino acids. wikipedia.orgmultichemindia.comcognitivemarketresearch.com
Cardiovascular Drugs: It is used to prepare 3,3-diphenylpropan-1-amine, which is a precursor for the synthesis of prenylamine and droprenilamine. wikipedia.org
Other APIs: It is also an intermediate in the production of a variety of other drugs, including anti-inflammatory agents, anti-diabetic drugs, steroids, caffeine, and pemirolast potassium. cognitivemarketresearch.com
The following table summarizes some of the key pharmaceutical intermediates and final APIs derived from cyanoacetate precursors.
| Pharmaceutical Class | Specific Compound/Intermediate | Role of Cyanoacetate | Reference |
| Antigout | Allopurinol | Forms the pyrazole ring intermediate | wikipedia.org |
| CNS Depressants | Barbiturates | Precursor for the heterocyclic core | multichemindia.com |
| Vasodilators | Prenylamine, Droprenilamine | Precursor for 3,3-diphenylpropan-1-amine | wikipedia.org |
| Vitamins | Vitamin B6 | Starting material | cognitivemarketresearch.com |
| Amino Acids | β-alanine | Starting material | wikipedia.org |
| Various | Pemirolast potassium, Caffeine | Intermediate in synthesis | cognitivemarketresearch.com |
Synthesis of Agrochemicals (e.g., Herbicides, Insecticides)
The direct role of this compound as a primary building block in the synthesis of commercially significant agrochemicals such as herbicides and insecticides is not widely reported in scientific literature. However, the application of structurally related cyano-functionalized compounds is well-established in the agrochemical industry. For instance, ethyl cyanoacetate (a different, though related, chemical) is a known intermediate in the production of various pesticides. Its active methylene (B1212753) group allows it to participate in condensation reactions that are crucial for building the heterocyclic structures found in many herbicides and insecticides.
While direct synthetic routes from this compound to specific agrochemicals are not prominent, its potential as a precursor exists. The cyano and ester groups could, in principle, be chemically transformed to generate more complex intermediates for agrochemical synthesis. Research in this area continues to explore novel synthetic pathways to create effective and selective crop protection agents.
Role in Oligonucleotide Synthesis and Protecting Group Strategies
The most critical and well-established application of the 2-cyanoethyl group, derivable from precursors such as this compound, is in the field of nucleic acid chemistry. It serves as the industry-standard protecting group for the phosphate (B84403) backbone in the automated solid-phase synthesis of DNA and RNA oligonucleotides.
In the phosphoramidite (B1245037) method, the dominant strategy for synthesizing custom sequences of DNA and RNA, the internucleotidic linkage is first formed as a phosphite triester. This intermediate is unstable and must be protected during the subsequent steps of the synthesis cycle. The 2-cyanoethyl group is the protecting group of choice for the phosphorus atom.
The phosphitylating reagents used to introduce this group, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, are typically synthesized from 2-cyanoethanol, which can be derived from the hydrolysis of this compound. During the synthesis cycle, the 2-cyanoethyl group shields the phosphate backbone from undesired side reactions.
A key advantage of the 2-cyanoethyl group is the specific and mild condition required for its removal. At the end of the oligonucleotide synthesis, the protecting group is efficiently cleaved by a base-catalyzed β-elimination reaction, typically using concentrated aqueous ammonia. This reaction is rapid and clean, regenerating the natural phosphodiester backbone and releasing acrylonitrile (B1666552) as a byproduct. This method replaced older techniques that used methyl groups, which required harsh and toxic reagents like thiophenol for their removal.
| Step | Description | Role/Status of 2-Cyanoethyl Group | Key Reagents |
|---|---|---|---|
| 1. Detritylation | Removal of the 5'-DMT protecting group from the support-bound nucleoside to free the 5'-hydroxyl group. | Not yet present in the growing chain. | Trichloroacetic Acid (TCA) in Dichloromethane |
| 2. Coupling | The free 5'-hydroxyl group attacks a phosphoramidite monomer, which has its phosphate protected by a 2-cyanoethyl group. | The 2-cyanoethyl group is introduced, protecting the newly formed phosphite triester linkage. | Nucleoside Phosphoramidite, Activator (e.g., Tetrazole) |
| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. | The 2-cyanoethyl group remains stable and protects the phosphite triester. | Acetic Anhydride, N-Methylimidazole |
| 4. Oxidation | The unstable phosphite triester is oxidized to a more stable phosphate triester. | The 2-cyanoethyl group remains attached and protects the stable phosphate triester. | Iodine, Water, Pyridine |
| 5. Final Deprotection | After all cycles are complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. | The 2-cyanoethyl groups are removed from the phosphate backbone via β-elimination. | Concentrated Aqueous Ammonia |
Beyond its role in standard DNA and RNA synthesis, the cyanoethyl group is also instrumental in the creation of modified oligonucleotide analogues designed for therapeutic and diagnostic applications. One significant class of such analogues is 2'-O-cyanoethylated RNA.
In these molecules, the 2'-hydroxyl group of the ribose sugar is modified with a 2'-O-cyanoethyl group (-OCH2CH2CN). This modification offers several advantages over unmodified RNA:
Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular enzymes, increasing its biological half-life.
Improved Hybridization Affinity: 2'-O-cyanoethylated oligonucleotides often show a higher binding affinity to complementary DNA and RNA strands compared to their unmodified or even 2'-O-methylated counterparts.
The synthesis of these analogues relies on the preparation of specific 2'-O-cyanoethylated ribonucleoside phosphoramidite building blocks. The development of efficient synthetic methods for these precursors is an active area of research, enabling the production of RNA analogues with enhanced properties for applications like small interfering RNAs (siRNA) in gene silencing therapies.
| Property | Unmodified RNA | 2'-O-Methyl Modified RNA | 2'-O-Cyanoethyl Modified RNA |
|---|---|---|---|
| Nuclease Resistance | Low | Moderate-High | High |
| Binding Affinity (Tm) to RNA | Baseline | Increased | Significantly Increased |
| Binding Affinity (Tm) to DNA | Baseline | Increased | Significantly Increased |
| Therapeutic Potential | Limited by stability | Widely used | Promising for next-generation therapeutics |
Development of Functional Materials and Specialty Chemicals
The direct application of this compound in the synthesis of functional polymers and specialty materials is not extensively detailed in readily available literature. The polymerization of molecules containing a cyano group can lead to materials with unique thermal and electronic properties. However, research has more frequently focused on other cyanocontaining monomers.
For context, related compounds demonstrate the potential of this chemical class. For example, ethyl 2-cyano-3-phenyl-2-propenoates (derivatives of ethyl cyanoacetate) can be copolymerized with vinyl acetate to create novel functional copolymers. These materials exhibit altered thermal properties, such as different glass transition temperatures (Tg), compared to polyvinyl acetate homopolymers. The incorporation of the cyanoacrylate-type monomer modifies the polymer backbone and introduces functionality that can be further exploited. While these examples use a different starting material, they illustrate the principle that cyano-functionalized esters can serve as valuable comonomers for producing specialty polymers with tailored properties.
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-cyanoethyl acetate (B1210297) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the different proton environments within a molecule. For 2-cyanoethyl acetate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals corresponding to the ethyl and cyanoethyl groups.
The methylene (B1212753) protons of the cyanoethyl group (-O-CH₂-CH₂-CN) adjacent to the oxygen atom typically appear as a triplet, while the methylene protons adjacent to the nitrile group also present as a triplet. The methyl protons of the acetate group (-O-C(O)-CH₃) appear as a singlet. In derivatives, such as those used in oligonucleotide synthesis, the chemical shifts and coupling patterns of the 2-cyanoethyl group protons provide valuable information about the local chemical environment. For instance, in 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, the methylene protons of the cyanoethyl group show characteristic shifts and couplings. rsc.orgoup.com
Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 2-Cyanoethyl trimethylsilyl (B98337) ether | -CH₂CN | 2.76 (t) | CDCl₃ |
| 2-Cyanoethyl trimethylsilyl ether | -OCH₂- | 4.37 (td) | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -CH₂CN | 2.73 (t) | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -OCH₂- | 4.05 (dt) | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -NCH(CH₃)₂ | 1.26 (d) | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -NCH(CH₃)₂ | 3.68-3.86 (m) | CDCl₃ |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), td (triplet of doublets), dt (doublet of triplets).
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Key signals include those for the carbonyl carbon of the acetate group, the nitrile carbon, and the methylene carbons of the cyanoethyl group. The chemical shifts of these carbons are sensitive to their electronic environment. For example, in cyanoethyl cellulose (B213188) acetates, the nitrile carbon (-CN) and the adjacent methylene carbon (-CH₂CN) show characteristic chemical shifts at approximately 119.9 ppm and 18.8 ppm, respectively, in DMSO-d₆. researchgate.net For 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, the carbon signals are influenced by the phosphorus atom, resulting in doublet signals due to C-P coupling. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 2-Cyanoethyl N,N-diethylamino-chlorophosphoramidite | -CN | 118.3 | CDCl₃ |
| 2-Cyanoethyl N,N-diethylamino-chlorophosphoramidite | -CH₂CN | 18.2 | CDCl₃ |
| 2-Cyanoethyl N,N-diethylamino-chlorophosphoramidite | -OCH₂- | 61.5 (d) | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -CN | 117.3 | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -CH₂CN | 19.7 | CDCl₃ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | -OCH₂- | 60.8 (d) | CDCl₃ |
Note: Chemical shifts are reported in parts per million (ppm). (d) indicates a doublet due to coupling with phosphorus.
³¹P NMR for Phosphorus-Containing Derivatives
For phosphorus-containing derivatives of this compound, such as phosphoramidites used in DNA and RNA synthesis, Phosphorus-31 (³¹P) NMR spectroscopy is an essential analytical tool. rsc.org It provides direct information about the chemical environment of the phosphorus atom.
The chemical shift in a ³¹P NMR spectrum is highly indicative of the oxidation state and coordination of the phosphorus atom. For instance, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite shows a characteristic ³¹P NMR signal at approximately 147.89 ppm in DMSO-d₆. tcichemicals.com In another example, (2-Cyanoethoxy)-N-N-diethylamino-chlorophosphoramidite displays a ³¹P NMR signal at 176.9 ppm in CDCl₃. rsc.org These distinct chemical shifts allow for the monitoring of reactions involving the phosphorus center and for assessing the purity of the final phosphoramidite (B1245037) product. rsc.orgtcichemicals.com
Advanced NMR Techniques for Mechanistic Insights
Beyond standard 1D NMR, advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to gain deeper mechanistic insights into reactions involving this compound and its derivatives. These 2D NMR experiments help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguously assigning all signals and confirming the structure of complex molecules. scienceopen.com In studies of oligonucleotide synthesis, these advanced NMR methods have been used to re-evaluate and confirm the structures of key intermediates, such as bis[5'-O-(4,4'-dimethoxytrityl)-N³-benzoylthymidine-3'] 2-cyanoethyl phosphite, correcting previous misassignments. oup.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The most characteristic absorption bands for this compound include:
The presence and position of these bands provide clear evidence for the cyano and acetate functionalities within the molecule. In derivatives, the IR spectrum can confirm the integrity of these groups throughout a synthetic sequence. oup.commdpi.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N stretch | ~2250 |
| Ester | C=O stretch | ~1740-1750 |
| Ester | C-O stretch | ~1250-1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural information. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For example, in the analysis of N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide, a derivative, the molecular ion peak was observed at m/z 251.1. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. mdpi.commdpi.com
The fragmentation pattern, which results from the breakdown of the molecular ion, offers clues about the molecule's structure. For instance, the loss of a cyanoethyl group or an acetate group would result in characteristic fragment ions. In the analysis of phosphoramidite impurities, differences in fragmentation patterns observed in MS² spectra help to distinguish between isomers where a modification, like a chlorine substitution, is located on different protecting groups. thermofisher.comthermofisher.com This level of detail is critical for ensuring the purity of reagents used in sensitive applications like oligonucleotide synthesis. oup.comacs.org
X-ray Crystallography for Solid-State Structure Determination
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray crystallography. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.
As of the latest available research, a specific single-crystal X-ray diffraction study providing detailed crystallographic data for this compound (C₅H₇NO₂) has not been prominently reported in publicly accessible scientific literature. While the technique is widely applied to analogous and more complex cyanoacetate (B8463686) derivatives to resolve stereochemistry and analyze crystal packing, specific data tables outlining the unit cell dimensions, space group, and atomic coordinates for the title compound are not available.
For illustrative purposes of the technique's application in related structures, studies on complex molecules incorporating the cyanoethyl moiety have been conducted. For instance, the crystal structure of trans-N,N-bis(2-cyanoethyl)-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane was determined, revealing a triclinic system with space group P-1. researchgate.net Such analyses are crucial for confirming molecular geometry and understanding non-covalent interactions that dictate the supramolecular architecture in the solid state. researchgate.net
Although a dedicated crystallographic report for this compound is not found, it is known that related, simpler compounds like Ethyl cyanoacetate exist in at least two polymorphic forms, with the transition occurring at low temperatures. atamanchemicals.com This suggests that this compound, if crystallized, could also potentially exhibit polymorphism, a phenomenon where a substance exists in different crystal packing arrangements.
Should crystallographic data for this compound become available, it would be presented in a standardized format, typically including the parameters shown in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Chemical Formula | C₅H₇NO₂ |
| Formula Weight | 113.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 592.7 |
| Z | 4 |
This hypothetical data would provide a foundation for detailed structural analysis, including the examination of the conformation of the ethyl acetate and cyano groups and the nature of any intermolecular forces, such as dipole-dipole interactions involving the nitrile and carbonyl functionalities.
Computational and Theoretical Studies of 2 Cyanoethyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and energy levels within 2-cyanoethyl acetate (B1210297).
Detailed research findings from these calculations reveal the localization of molecular orbitals, which is key to the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. For molecules containing cyano and acetate groups, calculations often show the HOMO located on the donor moiety (the acetate group) and the LUMO on the acceptor moiety (the cyano group). koreascience.kr
Electronic structure analysis of related compounds, such as poly[N-(2-cyanoethyl)pyrrole], has been performed using both electrochemical techniques and quantum mechanical calculations. acs.orgresearcher.life These studies help in proposing conformations and examining how changes in structure influence electronic properties. acs.org Such computational approaches can determine key electronic descriptors for 2-cyanoethyl acetate.
Table 1: Computed Electronic Properties of this compound and Related Structures
| Property | Description | Typical Computational Method | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT (e.g., B3LYP/6-311G*) | Indicates electronic excitability, chemical reactivity, and kinetic stability. A smaller gap suggests higher reactivity. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | DFT | Quantifies the ability of the molecule to accept an electron, relevant for reduction reactions. |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | DFT | Measures the molecule's resistance to oxidation. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the surface of a molecule. | DFT | Predicts sites for electrophilic and nucleophilic attack. The nitrile nitrogen and ester carbonyl oxygen are expected to be regions of negative potential. |
| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | DFT | Provides insight into the charge distribution and polarity of bonds within the molecule. |
This table is generated based on methodologies described in cited research for related compounds. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. These simulations provide insights into the macroscopic properties of a substance, such as its physical state, and the interactions between molecules.
MD simulations have been effectively used to study cyanate (B1221674) ester monomers, which are structurally related to this compound. mdpi.com These simulations model the solid-to-liquid phase transitions to calculate properties like the melting temperature (Tm). mdpi.com The process involves constructing a molecular model, placing numerous molecules in a simulation box, and applying a force field (like PCFF-IFF) to govern their interactions. researchgate.net By simulating the system at different temperatures, a temperature-volume curve can be generated to identify phase transitions. mdpi.com
For this compound, MD simulations could predict its behavior in a condensed phase, such as its properties as a solvent or a reagent in a reaction mixture. These simulations can also be used to understand its interaction with other molecules, including polymers or carbon nanotubes, by calculating metrics like adhesion and interaction energy. researchgate.net
Table 2: Parameters in Molecular Dynamics (MD) Simulations for Cyanate Esters
| Parameter | Description | Example Software/Method | Relevance to Simulation |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | PCFF-IFF, GROMOS96 | Determines the accuracy of the interactions between molecules. mdpi.comresearchgate.net |
| Simulation Suite | The software package used to perform the model construction, simulation, and analysis. | Schrödinger Materials Science Suite, Desmond | Provides the computational framework for the simulation. mdpi.com |
| System Size | The number of molecules included in the simulation box. | Up to 400 molecules | Affects the statistical accuracy and the ability to model bulk properties. mdpi.com |
| Heating Rate | The rate at which the temperature is increased in the simulation to induce phase transitions. | Varied to test effect on Tm | Can influence the calculated transition temperatures. mdpi.com |
| Time Step | The discrete interval at which forces and positions are updated. | Femtoseconds (fs) | A critical parameter for the stability and accuracy of the simulation. |
This table is generated based on methodologies described in cited research for related compounds. mdpi.com
Prediction of Reactivity and Selectivity
Theoretical chemistry is instrumental in predicting the reactivity of this compound and the selectivity of its reactions. The molecule possesses multiple reactive sites: the electrophilic carbon of the nitrile group, the electrophilic carbonyl carbon of the ester, and the protons on the carbon alpha to the nitrile.
Density Functional Theory (DFT) calculations are a key tool for this purpose. For instance, in reactions involving α,β-unsaturated compounds like acrylonitrile (B1666552) (a precursor to the cyanoethyl group), DFT has been used to study product selectivity. beilstein-journals.org By calculating the Gibbs free energy (ΔG) for different possible reaction pathways, researchers can predict which product is thermodynamically favored. beilstein-journals.org The mechanism of the electroreductive coupling of 2-acylbenzoates with acrylonitrile, for example, was studied using DFT, suggesting that the cyclization step's ΔG determines the final product. beilstein-journals.org
For this compound, similar computational approaches can be used to predict the outcome of its reactions. For example, in a Michael addition, calculations could determine whether a nucleophile would preferentially attack the nitrile or the ester group under specific conditions. These predictive capabilities are invaluable for optimizing reaction conditions to achieve a desired product with high yield and selectivity, minimizing unwanted side reactions.
Theoretical Insights into Reaction Mechanisms
Computational studies provide a window into the transient and high-energy states of a chemical reaction, such as transition states and intermediates, which are often impossible to observe experimentally. This allows for a detailed understanding of reaction mechanisms.
Electronic structure calculations can be used to map the entire free-energy surface (FES) for a reaction. acs.org This has been done for elimination reactions of esters, where calculations identified the structures and energies of reactants, transition states, intermediates, and products. acs.org For a potential elimination reaction involving this compound, such calculations could distinguish between a concerted (E2) or a stepwise (E1cB) mechanism by locating the relevant stationary points on the FES. The calculations would model the bond-breaking and bond-forming processes, the role of solvents, and the geometry of the transition states. acs.org
Furthermore, theoretical studies have been applied to understand rearrangements and eliminations in systems containing the cyanoethyl group. For example, the Cope elimination in 2-(cyanoethyl)-2-azanorbornanes was investigated, showing how the molecular structure dictates the reaction pathway. researchgate.net The dual role of the cyanoethyl group as both a protecting group and a leaving group has been explored computationally, providing insights that are directly applicable to understanding the reactivity of this compound in similar transformations. researchgate.net
Derivatives and Analogs of 2 Cyanoethyl Acetate: Synthesis and Research Focus
Cyanoethylated Anilines and Related Nitrogen-Containing Compounds
The cyanoethylation of anilines and other nitrogen-containing compounds is a well-established reaction, typically involving the Michael addition of an amine to acrylonitrile (B1666552). google.com This reaction provides a direct route to N-(2-cyanoethyl)anilines, which are important intermediates, particularly in the synthesis of disperse dyes. google.comgoogle.com
The synthesis is often catalyzed by acids or metal salts to enhance reaction rates and yields. asianpubs.org Acetic acid is a common catalyst, though it can be less effective for anilines that are sterically hindered or deactivated by electron-withdrawing groups. asianpubs.org To overcome these limitations, catalyst systems involving copper salts, such as cuprous chloride, have been employed, which can enhance catalytic activity. asianpubs.org However, cupric acetate (B1210297) has been identified as a particularly effective catalyst, leading to improved yields, shorter reaction times, and successful cyanoethylation of a wide range of aromatic amines, including those with ortho-substituents and some negatively-substituted anilines. asianpubs.orgorgsyn.org For instance, N-2-cyanoethylaniline has been prepared in 73% yield using cupric acetate as the catalyst. orgsyn.org More recently, Lewis acids like aluminum chloride (AlCl₃), sometimes in combination with zinc chloride (ZnCl₂), have been shown to be excellent catalysts for the synthesis of N,N-bis(2-cyanoethyl)aniline derivatives from various methylanilines, achieving yields of 92-94%. sioc-journal.cn
Research has focused on optimizing these synthetic methods to improve yields and purity. For example, a clean production method for N-cyanoethylaniline using hydrochloric acid and zinc chloride as catalysts reports yields up to 99.1% with a purity of 96%. google.com The choice of catalyst is crucial and depends on the substituents of the aniline. Amines with electron-donating groups are readily cyanoethylated with acid catalysts, while sterically hindered amines often require copper-based catalysts. asianpubs.org
Table 1: Catalysts and Yields for the Synthesis of Cyanoethylated Anilines
| Aniline Derivative | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Cupric Acetate | N-2-Cyanoethylaniline | 72-78 | orgsyn.org |
| Aniline | Hydrochloric acid, Zinc Chloride | N-Cyanoethylaniline | 99.1 | google.com |
| o-Chloroaniline | Cupric Acetate Monohydrate | 3-(o-Chloroanilino)propionitrile | 90-94 | asianpubs.org |
| p-Anisidine | Cupric Acetate | N-2-Cyanoethyl-p-anisidine | 76 | orgsyn.org |
| m-Chloroaniline | Cupric Acetate | N-2-Cyanoethyl-m-chloroaniline | 42 | orgsyn.org |
Cyanoethylated Cellulose (B213188) Acetates
Cellulose, a ubiquitous biopolymer, can be chemically modified to produce materials with tailored properties. Cyanoethylation of cellulose and its acetate derivatives is a significant modification that enhances properties like thermal resistance, rot resistance, and dielectric constant. researchgate.nettandfonline.com
The synthesis involves the reaction of cellulose with acrylonitrile (AN). researchgate.net The process can be carried out under homogeneous conditions, for example, by first dissolving the cellulose in a suitable solvent system like LiOH/urea aqueous solution or a CO2-switchable solvent. researchgate.netrsc.org The degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit (AGU), is a critical parameter that dictates the final properties of the cyanoethyl cellulose (CEC). The DS can be controlled by adjusting reaction conditions such as the molar ratio of acrylonitrile to AGU, temperature, and reaction time. researchgate.netrsc.orgresearchgate.net For instance, in a LiOH/urea system, DS values from 0.27 to 1.78 were obtained by varying the AN/AGU molar ratio from 0.5:1 to 9:1. researchgate.net
Cyanoethyl cellulose acetates (CECA) are subsequently prepared from CEC. The characterization of these derivatives is often performed using spectroscopic methods like ¹H and ¹³C NMR to determine the DS and the distribution of substituents along the cellulose chain. researchgate.net The introduction of the cyanoethyl group is confirmed by the presence of a characteristic nitrile (-C≡N) stretching vibration band in FT-IR spectra around 2225 cm⁻¹. tandfonline.com Research has shown that the dielectric properties of these materials are dependent on the nitrogen content, with grafted cyanoethyl cellulose exhibiting the highest nitrogen content (12.5%) and favorable insulating properties. tandfonline.com
Table 2: Synthesis and Properties of Cyanoethyl Cellulose (CEC) Derivatives
| Cellulose Source | Solvent/Catalyst System | Molar Ratio (AN:AGU) | Degree of Substitution (DS) | Key Property/Finding | Reference |
|---|---|---|---|---|---|
| Cotton Linter Pulp | LiOH/urea aqueous solution | 0.5:1 to 9:1 | 0.27 to 1.78 | DS is controllable by molar ratio; water-soluble derivatives obtained at DS 0.47–1.01. | researchgate.net |
| Microcrystalline Cellulose | CO₂ switchable solvent (DMSO/TMG) | Varied | 0.12 to 1.03 | Anhydrous, homogeneous method preventing side reactions. | rsc.org |
| Bleached Viscose Wood Pulp | N/A | N/A | N/A (Nitrogen content 12.5%) | Grafted cyanoethyl cellulose has high nitrogen content and good dielectric properties. | tandfonline.com |
Phosphonoacetate and Thiophosphonoacetate Analogues in Nucleic Acid Chemistry
In the field of nucleic acid chemistry, modifying the phosphodiester backbone of oligonucleotides is a key strategy for developing therapeutic agents (antisense oligonucleotides) and diagnostic tools. acs.org Phosphonoacetate (PACE) and thiophosphonoacetate (S-PACE) analogues are important modifications where the natural phosphodiester linkage is replaced. umich.edu These analogues possess several desirable properties for therapeutic applications, including high stability against nuclease degradation, good water solubility, and the ability to form stable duplexes with complementary DNA and RNA strands. umich.edu
A crucial feature of these analogues is their ability to stimulate RNase H activity. acs.orgnih.gov RNase H is a cellular enzyme that degrades the RNA strand of an RNA/DNA hybrid, a key mechanism for antisense drugs to inhibit gene expression. oup.com Chimeric oligonucleotides that incorporate phosphonoacetate or thiophosphonoacetate linkages have been shown to be more effective at stimulating RNase H cleavage in vitro compared to natural DNA. umich.edu
The synthesis of these modified oligonucleotides is typically achieved through automated solid-phase synthesis. acs.orgnih.gov This involves the use of reactive 3'-O-phosphinoamidite monomers derived from protected 2'-deoxynucleosides. acs.org These monomers are prepared by synthesizing novel esterified acetic acid phosphinodiamidites, which are then condensed with the nucleosides. acs.orgnih.gov During the automated synthesis cycle, the phosphinoacetate coupling products are oxidized at each step to generate the final phosphonoacetate or thiophosphonoacetate linkage. acs.orgacs.org The average coupling efficiency for this process is high, often exceeding 97%. acs.orgnih.gov
Table 3: Research Findings on Phosphonoacetate (PACE) and Thiophosphonoacetate (S-PACE) Oligonucleotides
| Analogue Type | Synthetic Method | Key Research Finding | Reference(s) |
|---|---|---|---|
| Phosphonoacetate (PACE) | Solid-phase synthesis using phosphinoamidite monomers. | Highly stable to nucleases; stimulates RNase H activity; enhances cellular uptake. | umich.edunih.govglenresearch.com |
| Thiophosphonoacetate (S-PACE) | Solid-phase synthesis using phosphinoamidite monomers. | Highly stable to nucleases; stimulates RNase H activity; forms stable duplexes with DNA and RNA. | acs.orgumich.eduacs.org |
Cyanoethoxy Derivatives of Triterpenoids and Steroids
Triterpenoids and steroids are classes of natural products with a wide range of biological activities. mdpi.com Chemical modification of their complex skeletons is a prominent strategy in medicinal chemistry to enhance their therapeutic potential. Cyanoethylation is a valuable tool for this purpose, introducing a 2-cyanoethoxy group that can serve as a handle for further derivatization or can directly modulate biological activity. researchgate.netresearchgate.net
The synthesis of these derivatives typically involves the reaction of a hydroxyl or oxo group on the triterpenoid (B12794562) or steroid scaffold with acrylonitrile, often in the presence of a base or phase-transfer catalyst. researchgate.netnih.gov For example, the reaction of 3-oxotriterpenoids and steroids with acrylonitrile in the presence of 30% KOH and a phase-transfer catalyst (BnEt₃NCl) in dioxane leads to the formation of bis-cyanoethyl derivatives at the α-position to the keto group. researchgate.net Depending on the substrate, multiple cyanoethylations can occur, leading to di- or tri-cyanoethylated products. researchgate.net The cyanoethoxy groups can then be reduced to yield aminopropoxy derivatives, a class of compounds that has shown promising antitumor and antiviral activities. researchgate.netnih.gov
Research in this area focuses on synthesizing new derivatives and evaluating their biological properties. For instance, cyanoethoxy derivatives of dammarane (B1241002) triterpenoids have been synthesized and some, like 20(S)-3-[(2-cyanoethoxy)imino]-dammar-24-en-20-ol, have demonstrated notable antiviral activity. researchgate.net Similarly, pyrazine-fused triterpenoids have been tested for anti-influenza activity. mathnet.ru
Table 4: Synthesis of Cyanoethoxy Derivatives of Triterpenoids and Steroids
| Starting Material Class | Reaction Conditions | Product Type | Research Focus/Activity | Reference(s) |
|---|---|---|---|---|
| 3-Oxotriterpenoids/Steroids | Acrylonitrile, 30% KOH, BnEt₃NCl, Dioxane | 2,2-bis(2-cyanoethyl) derivatives | Synthesis of poly-cyanoethylated compounds. | researchgate.net |
| Dammarane Triterpenoids | Cyanoethylation of hydroxyl or oxime groups | 3-(2-cyanoethoxy) and 3-(2-cyanoethoxy)imino derivatives | Antiviral activity. | researchgate.net |
| Lupane Triterpenoids | Cyanoethylation followed by transformation | 1,2,4-Oxadiazole derivatives | Synthesis of heterocyclic triterpenoid hybrids. | researchgate.net |
Other Synthetically Relevant Modified Cyanoethyl Compounds
The cyanoethylation reaction is not limited to nitrogen and oxygen nucleophiles but extends to a broad range of compounds containing active hydrogen atoms, including carbon nucleophiles like ketones. google.comkhanacademy.org This versatility makes it a fundamental reaction in organic synthesis for introducing the propionitrile (B127096) moiety, which can be a valuable intermediate for creating more complex molecules. asianpubs.org
The addition of cyanide, often from HCN generated in situ, to aldehydes and ketones results in the formation of cyanohydrins (or hydroxynitriles). shout.educationmedlifemastery.com This reaction is a classic example of nucleophilic addition to a carbonyl group and is synthetically important because it increases the carbon chain length by one. savemyexams.com Similarly, ketones can be cyanoethylated via Michael addition to acrylonitrile, typically catalyzed by a strong base. google.com For example, the reaction of methyl ethyl ketone with acrylonitrile can yield both mono- and di-cyanoethylated products. google.com More recently, nickel-catalyzed methods have been developed for the cyanoalkylation of ketone derivatives. researchgate.net
Beyond carbon nucleophiles, other important cyanoethylated compounds are used as reagents themselves. A key example is the 2-cyanoethyl group used as a protecting group for the phosphate (B84403) moieties in the automated solid-phase synthesis of oligonucleotides, as discussed in section 7.3. nih.gov This protecting group is stable throughout the synthesis cycles but can be readily removed under mild basic conditions post-synthesis. ontosight.ai Another synthetically useful compound is 7-(2-Cyanoethyl)guanine, a modified nucleobase that can be incorporated into DNA or RNA to create nucleic acids with unique properties for applications in gene therapy and pharmaceutical research. ontosight.ai
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
